molecular formula C26H26N2O2 B12448904 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B12448904
M. Wt: 398.5 g/mol
InChI Key: IAVRBZKIURULTO-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group, a methyl group, and a phenylethyl group attached to the indole core, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the indole derivative with 1-phenylethylamine and acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

    Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylethyl groups may enhance its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-N-phenylethylacetamide: Lacks the benzyloxy group, which may affect its biological activity.

    5-Benzyloxy-2-methyl-1H-indole: Lacks the acetamide group, which may influence its pharmacological properties.

    N-(1-Phenylethyl)-2-methyl-1H-indole-3-acetamide: Similar structure but different substitution pattern.

Uniqueness

2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(1-phenylethyl)acetamide is unique due to the presence of both the benzyloxy and phenylethyl groups, which may confer distinct biological activities and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C26H26N2O2/c1-18(21-11-7-4-8-12-21)28-26(29)16-23-19(2)27-25-14-13-22(15-24(23)25)30-17-20-9-5-3-6-10-20/h3-15,18,27H,16-17H2,1-2H3,(H,28,29)

InChI Key

IAVRBZKIURULTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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